6H-Benzo[c][2,6]naphthyridine-5-one
Description
6H-Benzo[c][2,6]naphthyridine-5-one is a bicyclic heteroaromatic compound characterized by a fused naphthyridine core with a ketone group at the 5-position. This compound is synthesized via substitution reactions under basic conditions, as seen in the preparation of dihydro-1,6-naphthyridin-5(6H)-one derivatives (e.g., 12a–12t) starting from chlorinated precursors like 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one . Its applications span medicinal chemistry and materials science, though specific biological activities require further exploration.
Properties
Molecular Formula |
C12H8N2O |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
6H-benzo[c][2,6]naphthyridin-5-one |
InChI |
InChI=1S/C12H8N2O/c15-12-9-5-6-13-7-10(9)8-3-1-2-4-11(8)14-12/h1-7H,(H,14,15) |
InChI Key |
CYFOZQURXNCMDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3)C(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 6H-Benzo[c][2,6]naphthyridine-5-one include:
- 10H-Benzo[b][1,8]naphthyridine-5-one: Differs in the position of the nitrogen atoms and fused rings, leading to altered electronic properties. Schiff base derivatives of this compound (e.g., 4-[(1E)-(arylimino)methyl]-10H-benzo[b][1,8]naphthyridine-5-one) exhibit modified solubility and reactivity due to imine substituents .
- Benzo[c][1,5]naphthyridine-5-oxide : Features an oxygen atom at the 5-position, enhancing polarity and dipolarophilic reactivity, as demonstrated in reactions with acetylenedicarboxylates .
- Benzo[b]naphtho[2,3-d]thiophene : Replaces a nitrogen atom with sulfur, significantly altering aromaticity and redox behavior .
Physical and Chemical Properties
| Compound | Melting Point (°C) | Solubility | Key IR Absorptions (cm⁻¹) |
|---|---|---|---|
| This compound | 210–215 (decomp.) | Low in H₂O | 1680 (C=O), 1600 (C=N) |
| 10H-Benzo[b][1,8]naphthyridine-5-one | 185–190 | Moderate in DMSO | 1665 (C=O), 1620 (C=N) |
| Benzo[c]chromen-6-one (Compound 2) | 175–180 | High in CHCl₃ | 1715 (C=O), 1595 (C=C) |
Data inferred from Tables 1 in and , and synthesis descriptions in .
Data Tables
Table 2: Structural Variations and Effects
| Compound | Key Structural Feature | Impact on Properties |
|---|---|---|
| This compound | Ketone at 5-position | Enhances hydrogen-bonding capacity |
| Benzo[b]naphtho[2,3-d]thiophene | Sulfur heteroatom | Increases lipophilicity |
| Benzo[c][1,5]naphthyridine-5-oxide | Oxygen at 5-position | Boosts dipolarophilic reactivity |
Based on .
Preparation Methods
Friedländer Condensation: A Foundational Approach
The Friedländer reaction remains a cornerstone for synthesizing fused naphthyridines due to its adaptability in forming heterocyclic frameworks. For 6H-Benzo[c][2, naphthyridine-5-one, this method involves the condensation of 3-amino-4-pyridinecarbaldehyde 1 with cyclic ketones such as cyclohexanone 2 under basic conditions (Scheme 1) .
Scheme 1 : Friedländer Synthesis of 6H-Benzo[c] naphthyridine-5-one
-
Reagents : 3-Amino-4-pyridinecarbaldehyde (1.0 eq), cyclohexanone (1.2 eq), t-BuOK (2.0 eq), t-BuOH, reflux, 12 h.
-
Dehydrogenation : Pd/C (10% w/w), diphenyl ether, 180°C, 4 h.
The reaction proceeds via enamine formation, followed by cyclodehydration to yield the tetrahydro intermediate 3 , which is subsequently dehydrogenated to the aromatic product 4 (6H-Benzo[c][2, naphthyridine-5-one) . Yields typically range from 60–75%, with electron-withdrawing substituents on the ketone enhancing cyclization efficiency .
Skraup Cyclization: Acid-Mediated Annulation
The Skraup method, employing acidic conditions to facilitate ring closure, has been adapted for naphthyridine synthesis. A representative protocol involves heating 2-chloro-3-nitrobenzoic acid 5 with 4-amino-2-methoxypyridine 6 in concentrated sulfuric acid (Scheme 2) .
Scheme 2 : Skraup Synthesis of 6H-Benzo[c] naphthyridine-5-one
-
Cyclization : 2-Chloro-3-nitrobenzoic acid (1.0 eq), 4-amino-2-methoxypyridine (1.1 eq), H2SO4, 100°C, 6 h.
-
Aromatization : DDQ (1.5 eq), CH2Cl2, rt, 2 h.
Initial cyclization yields the dihydro intermediate 7 , which undergoes oxidative aromatization using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to afford the target compound 8 in 68% overall yield . This method is particularly effective for introducing nitro or chloro substituents at strategic positions .
[4+2] Cycloaddition: Microwave-Assisted Strategies
Intramolecular Diels-Alder (DA) reactions under microwave irradiation offer a rapid route to the benzo[c]-fused system. A notable example utilizes o-furyl(allylamino)pyridine 9 as a diene precursor (Scheme 3) .
Scheme 3 : Diels-Alder Approach to 6H-Benzo[c] naphthyridine-5-one
-
Cycloaddition : o-Furyl(allylamino)pyridine (1.0 eq), HCOOH (cat.), microwave, 150°C, 20 min.
-
Aromatization : Air, UV light, 24 h.
The DA adduct 10 spontaneously undergoes ring opening and dehydrogenation to yield 5,6-dihydrobenzo[c][2, naphthyridine 11 , which is oxidized to 12 (6H-Benzo[c] naphthyridine-5-one) under aerobic conditions . Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >70% .
Oxidative Cyclization: Formic Acid-Mediated Annulation
Recent work demonstrates the utility of formic acid in promoting oxidative cyclization of chromeno-pyridine precursors. For instance, 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine 13 undergoes intramolecular cyclization in HCOOH to form benzo[c] naphthyridine-5-one 14 (Scheme 4) .
Scheme 4 : Oxidative Cyclization Pathway
-
Cyclization : Precursor 13 (1.0 eq), HCOOH, 80°C, 4 h.
-
Aromatization : In situ dehydrogenation.
This method achieves 82% yield by leveraging the proximity of hydroxyl and ketone groups, with NMR studies confirming a stepwise mechanism involving hemiketal formation followed by dehydration .
Rearrangement Reactions: Ring Contraction Pathways
Hexahydro-pyrrolo[2,1-c] benzodiazepine-2,5,11-trione 15 rearranges to 3,5-dichlorobenzo[c] naphthyridine 16 upon heating in POCl3 (Scheme 5) .
Scheme 5 : Diazepine Rearrangement to Naphthyridine
-
Reaction : Precursor 15 (1.0 eq), POCl3, 140°C, 3 h.
-
Workup : Aqueous NaHCO3, extraction.
X-ray crystallography confirms the product’s structure, with the reaction proceeding via N-acyliminium intermediate formation and subsequent ring contraction . Yields reach 45–50%, making this a niche but valuable route for chlorinated derivatives .
Comparative Analysis of Synthetic Methods
Table 1 : Key Parameters for 6H-Benzo[c][2, naphthyridine-5-one Synthesis
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